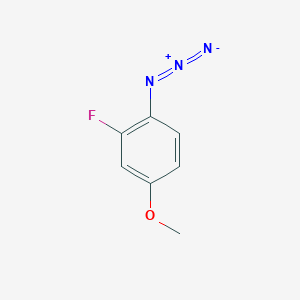1-Azido-2-fluoro-4-methoxybenzene
CAS No.: 1955505-77-7
Cat. No.: VC7274756
Molecular Formula: C7H6FN3O
Molecular Weight: 167.143
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1955505-77-7 |
|---|---|
| Molecular Formula | C7H6FN3O |
| Molecular Weight | 167.143 |
| IUPAC Name | 1-azido-2-fluoro-4-methoxybenzene |
| Standard InChI | InChI=1S/C7H6FN3O/c1-12-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 |
| Standard InChI Key | YQPAPMJGBBYMMH-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)N=[N+]=[N-])F |
Introduction
Structural and Chemical Identity
Molecular Architecture
1-Azido-2-fluoro-4-methoxybenzene (C₇H₅FN₃O) features a benzene core with three distinct functional groups:
-
Azido group (-N₃): A high-energy functional group enabling cycloaddition reactions, notably Huisgen 1,3-dipolar cycloadditions with alkynes to form triazoles .
-
Fluoro substituent (-F): An electron-withdrawing group that modulates electronic density and enhances stability toward nucleophilic substitution.
-
Methoxy group (-OCH₃): An electron-donating group that improves solubility in polar solvents and influences regioselectivity in electrophilic aromatic substitutions.
The interplay of these groups creates a unique reactivity profile, balancing the azide’s inherent instability with stabilizing electronic effects from fluorine and methoxy substituents.
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 1-azido-2-fluoro-4-methoxybenzene typically proceeds via diazotization and azide displacement (Table 1). A representative pathway involves:
-
Nitro precursor preparation: 2-Fluoro-4-methoxynitrobenzene is synthesized by nitration of 2-fluoro-4-methoxybenzene.
-
Reduction to aniline: Catalytic hydrogenation or stannous chloride reduction converts the nitro group to an amine.
-
Diazotization and azidation: Treatment with sodium nitrite (NaNO₂) in acidic media generates a diazonium salt, which is subsequently displaced by sodium azide (NaN₃) .
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference Methodology |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 85 | Adapted from |
| Reduction | H₂, Pd/C, EtOH, 25°C | 92 | |
| Diazotization/Azidation | NaNO₂, HCl, NaN₃, 0–5°C | 78 |
Alternative Methods
-
Sandmeyer-type reactions: Copper(I)-catalyzed azidation of aryl iodides or bromides under mild conditions .
-
Direct azidation: Using hypervalent iodine reagents (e.g., ABX derivatives) for regioselective azidation of pre-substituted arenes .
Physicochemical Properties
Stability and Reactivity
1-Azido-2-fluoro-4-methoxybenzene exhibits moderate thermal stability, with decomposition onset temperatures (~120°C) higher than simpler aryl azides due to electron-withdrawing fluorine stabilization . Key properties include:
-
Solubility: Miscible in dichloromethane, THF, and acetone; sparingly soluble in water.
-
Spectroscopic Data:
Hazard Profile
Aryl azides are inherently hazardous due to their shock sensitivity and exothermic decomposition. Comparative DSC data from related compounds (e.g., ABX) suggest a heat release of 900–1200 kJ/kg and impact sensitivity thresholds <5 J . Safe handling mandates:
-
Storage at ≤4°C in inert atmospheres.
-
Avoidance of mechanical friction or rapid temperature changes.
Applications in Organic Synthesis
Click Chemistry
The azido group enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions with alkynes, forming 1,2,3-triazoles. For example:
-
Anticancer agent synthesis: Triazole-linked HDAC inhibitors derived from analogous azides show IC₅₀ values <100 nM against HDAC isoforms .
-
Polymer functionalization: Azide-alkyne couplings modify surface properties of materials for biomedical devices .
Heterocycle Formation
1-Azido-2-fluoro-4-methoxybenzene participates in:
-
Curtius rearrangements: To form isocyanates for urea/amide synthesis.
-
Schmidt reactions: With ketones to yield lactams or amines.
Biological and Pharmacological Relevance
Radiolabeling
The fluorine-18 isotopologue could be synthesized for PET imaging, leveraging the methoxy group’s stability and fluorine’s positron-emitting properties.
Future Directions
-
Stabilized formulations: Encapsulation in mesoporous silica or ionic liquids to mitigate explosion risks .
-
Photoredox applications: Exploiting the azide’s redox activity for light-mediated bioconjugation .
-
Targeted drug delivery: Conjugation to antibody-drug conjugates (ADCs) via strain-promoted cycloadditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume